molecular formula C43H34S2 B14181601 2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran CAS No. 927831-73-0

2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran

Cat. No.: B14181601
CAS No.: 927831-73-0
M. Wt: 614.9 g/mol
InChI Key: MTNQJBNGFCKZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran is a complex heterocyclic compound that contains sulfur atoms within its structure. Heterocyclic compounds, especially those containing sulfur, are of significant interest due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran involves multiple steps and specific reaction conditions. One common synthetic route includes the use of Lawesson’s reagent, which is known for transforming carbonyl groups into thiones . The detailed reaction conditions and industrial production methods are typically optimized for yield and purity, but specific industrial methods were not found in the search results.

Chemical Reactions Analysis

2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

While specific scientific research applications for 2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran were not found in the search results, heterocyclic compounds containing sulfur are generally known for their applications in:

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for their potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The specific mechanism of action for 2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran was not found in the search results. heterocyclic compounds containing sulfur often interact with biological molecules through various pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

2,4,6-Triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran can be compared with other sulfur-containing heterocyclic compounds such as:

    Thiopyran: A six-membered ring containing sulfur.

    Thiazole: A five-membered ring containing both sulfur and nitrogen.

    Benzothiazole: A fused ring system containing both sulfur and nitrogen.

These compounds share similar structural features but differ in their specific chemical properties and biological activities .

Properties

CAS No.

927831-73-0

Molecular Formula

C43H34S2

Molecular Weight

614.9 g/mol

IUPAC Name

2,4,6-triphenyl-3-(2,3,3-triphenylthiiran-2-yl)-3,4-dihydro-2H-thiopyran

InChI

InChI=1S/C43H34S2/c1-7-19-32(20-8-1)38-31-39(33-21-9-2-10-22-33)44-41(34-23-11-3-12-24-34)40(38)43(37-29-17-6-18-30-37)42(45-43,35-25-13-4-14-26-35)36-27-15-5-16-28-36/h1-31,38,40-41H

InChI Key

MTNQJBNGFCKZJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(SC(C2C3(C(S3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.